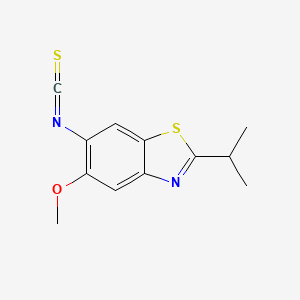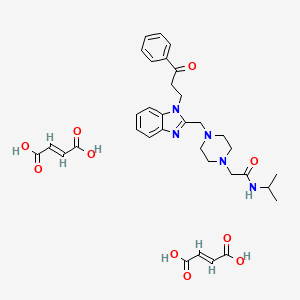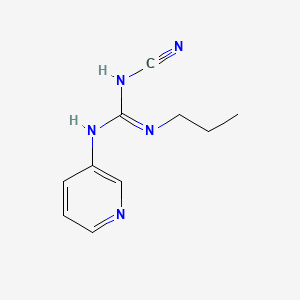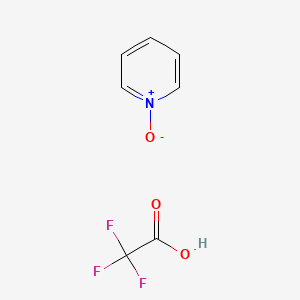
Trifluoroacetic acid--1-oxo-1lambda~5~-pyridine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) is a chemical compound that combines the properties of trifluoroacetic acid and a pyridine derivative. Trifluoroacetic acid is known for its strong acidity and is widely used in organic chemistry. The pyridine derivative in this compound adds unique characteristics that make it valuable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trifluoroacetic acid is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction conditions involve:
Electrofluorination: CH₃COCl + 4 HF → CF₃COF + 3 H₂ + HCl
Hydrolysis: CF₃COF + H₂O → CF₃COOH + HF
An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .
Análisis De Reacciones Químicas
Types of Reactions
Trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
Trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) exerts its effects involves its strong acidity and the electron-withdrawing properties of the trifluoromethyl group. These characteristics enhance the compound’s reactivity and stability. The pyridine ring can interact with various molecular targets, influencing pathways involved in chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoroacetic acid: Known for its strong acidity and used in organic synthesis.
Pyridine: A basic heterocyclic compound used as a solvent and reagent in organic chemistry.
Trifluoroethanol: A fluorinated alcohol with unique solvent properties.
Uniqueness
Trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) is unique due to the combination of trifluoroacetic acid’s strong acidity and the versatile reactivity of the pyridine ring. This dual functionality makes it valuable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
58851-55-1 |
|---|---|
Fórmula molecular |
C7H6F3NO3 |
Peso molecular |
209.12 g/mol |
Nombre IUPAC |
1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H5NO.C2HF3O2/c7-6-4-2-1-3-5-6;3-2(4,5)1(6)7/h1-5H;(H,6,7) |
Clave InChI |
IKPRVRINEQVWLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C=C1)[O-].C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
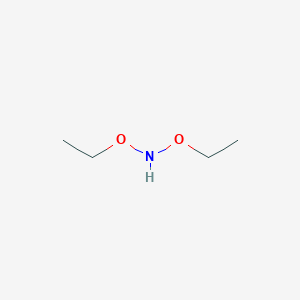

![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
